molecular formula C23H39N3 B4964935 1-hexadecyl-1H-benzimidazol-2-amine

1-hexadecyl-1H-benzimidazol-2-amine

Cat. No. B4964935
M. Wt: 357.6 g/mol
InChI Key: SEZSPQBFTIJSRB-UHFFFAOYSA-N
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Description

1-hexadecyl-1H-benzimidazol-2-amine is a synthetic compound that belongs to the class of benzimidazole derivatives. It has been extensively studied for its potential biomedical applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-hexadecyl-1H-benzimidazol-2-amine is not fully understood. However, it is believed to exert its antimicrobial, antifungal, and antiviral effects by disrupting the cell membrane of microorganisms. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-hexadecyl-1H-benzimidazol-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of microorganisms, including bacteria, fungi, and viruses. Additionally, it has been shown to induce apoptosis in cancer cells, which may make it a promising anticancer agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-hexadecyl-1H-benzimidazol-2-amine is its broad-spectrum antimicrobial activity. Additionally, it has been shown to be relatively non-toxic to mammalian cells, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of 1-hexadecyl-1H-benzimidazol-2-amine is its relatively low solubility in water, which may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on 1-hexadecyl-1H-benzimidazol-2-amine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further investigation is needed to fully understand the mechanism of action of 1-hexadecyl-1H-benzimidazol-2-amine. Finally, there is potential for the development of novel therapeutic agents based on the structure of 1-hexadecyl-1H-benzimidazol-2-amine.

Synthesis Methods

The synthesis of 1-hexadecyl-1H-benzimidazol-2-amine involves the reaction of hexadecylamine with o-phenylenediamine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution, dehydration, and cyclization. The yield of the synthesis is typically high, and the compound is relatively stable.

Scientific Research Applications

1-hexadecyl-1H-benzimidazol-2-amine has been studied for its potential use in a variety of biomedical applications. It has been shown to possess antimicrobial, antifungal, and antiviral properties. Additionally, it has been investigated for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

1-hexadecylbenzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-22-19-16-15-18-21(22)25-23(26)24/h15-16,18-19H,2-14,17,20H2,1H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZSPQBFTIJSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=CC=CC=C2N=C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hexadecylbenzimidazol-2-amine

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